N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide

Description

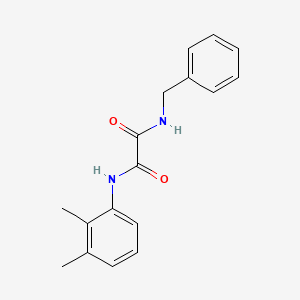

N-Benzyl-N'-(2,3-dimethylphenyl)ethanediamide is a substituted ethanediamide derivative featuring a benzyl group on one nitrogen and a 2,3-dimethylphenyl group on the other. Ethanediamides are characterized by their diamide backbone (N–C(=O)–C(=O)–N), which can act as a flexible scaffold for diverse applications, including pharmaceuticals, agrochemicals, or coordination chemistry .

Properties

IUPAC Name |

N-benzyl-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-7-6-10-15(13(12)2)19-17(21)16(20)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMPYBDTZZWTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

This compound can be described by its structural formula:

This compound features a benzyl group and a 2,3-dimethylphenyl moiety attached to an ethanediamide backbone, which enhances its lipophilicity and potential for receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can influence signal transduction pathways and gene expression.

- Enzymatic Modulation : It has been noted for its potential to modulate protein kinase activities, which are critical in regulating cellular functions such as proliferation and apoptosis .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound showed significant cytotoxic effects against HeLa and MCF-7 cells with IC50 values in the low micromolar range.

- Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Fungal Activity : It has shown effectiveness against certain fungal strains, suggesting a broad-spectrum antimicrobial potential.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models revealed:

- In Vivo Testing : Mice treated with this compound exhibited a significant reduction in tumor size compared to controls.

- Survival Rates : Enhanced survival rates were observed in treated groups, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity:

- Clinical Isolates : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli.

- Results : this compound demonstrated a dose-dependent inhibition of bacterial growth.

Research Findings Summary

| Biological Activity | Mechanism | Observations |

|---|---|---|

| Anticancer | Induces apoptosis | Significant cytotoxicity in cell lines |

| Antimicrobial | Inhibits bacterial growth | Effective against Gram-positive/negative bacteria |

| Enzymatic Modulation | Protein kinase inhibition | Alters cellular proliferation rates |

Future Directions

Further research is warranted to explore the full pharmacological profile of this compound. Areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-benzyl-N'-(2,3-dimethylphenyl)ethanediamide (hypothetical) with structurally related compounds from the evidence:

Key Observations

Substituent Effects on Molecular Weight and Polarity: The morpholinylpropyl substituent in increases molecular weight (319.41 vs. The chlorobenzyl group in adds a halogen atom, increasing molecular weight (328.79) and possibly influencing reactivity (e.g., electrophilic substitution).

Functional Group Impact on Applications :

- The furan-methoxyethyl group in introduces a heterocyclic ring and ether linkage, which may enhance binding to biological targets or metal ions in catalysis.

- Morpholine derivatives (as in ) are often used in pharmaceuticals due to their bioavailability and metabolic stability.

Synthetic and Analytical Methods: Analogs like were characterized using X-ray crystallography and spectroscopic methods (NMR, IR), suggesting similar protocols apply to the target compound .

Research Findings and Implications

- Coordination Chemistry : Ethanediamides with directing groups (e.g., morpholine in ) could act as ligands for transition metals, enabling catalytic applications .

- Structural Flexibility : The ethanediamide backbone allows modular substitution, as seen in and , enabling tunable physicochemical properties for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.